molecular formula C25H21N3O B14998812 2-methyl-3-phenyl-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

2-methyl-3-phenyl-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B14998812
M. Wt: 379.5 g/mol
InChI Key: USNUTBQOUDKTNL-OUKQBFOZSA-N
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Description

2-methyl-3-phenyl-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound with a unique structure that includes a pyrazoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-phenyl-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-phenyl-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-methyl-3-phenyl-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound with therapeutic properties.

    Medicine: It could be investigated for its potential use in drug development.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methyl-3-phenyl-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-phenyl-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is unique due to its pyrazoloquinazoline core, which imparts specific chemical and biological properties

Properties

Molecular Formula

C25H21N3O

Molecular Weight

379.5 g/mol

IUPAC Name

2-methyl-3-phenyl-8-[(E)-2-phenylethenyl]-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one

InChI

InChI=1S/C25H21N3O/c1-17-24(20-10-6-3-7-11-20)25-26-16-21-22(28(25)27-17)14-19(15-23(21)29)13-12-18-8-4-2-5-9-18/h2-13,16,19H,14-15H2,1H3/b13-12+

InChI Key

USNUTBQOUDKTNL-OUKQBFOZSA-N

Isomeric SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CC(C3)/C=C/C5=CC=CC=C5

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CC(C3)C=CC5=CC=CC=C5

Origin of Product

United States

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